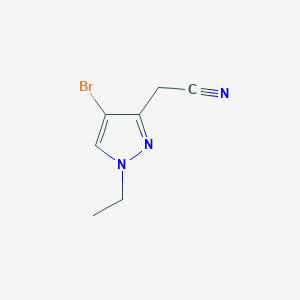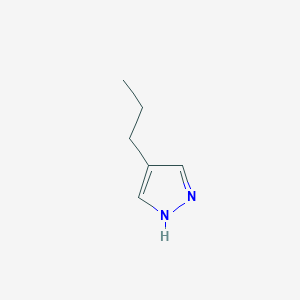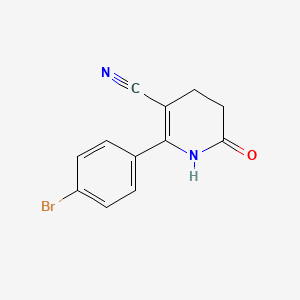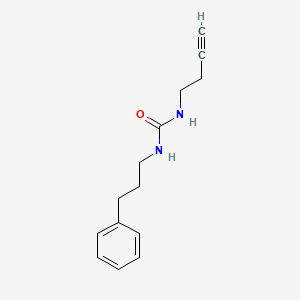
1-(But-3-yn-1-yl)-3-(3-phenylpropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(But-3-yn-1-yl)-3-(3-phenylpropyl)urea is a useful research compound. Its molecular formula is C14H18N2O and its molecular weight is 230.311. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Interaction with Anions and Proton Transfer
1,3-bis(4-nitrophenyl)urea interacts with various anions in solution, forming complexes through hydrogen bonding. This interaction is particularly notable with fluoride ions, where urea deprotonation is induced upon the addition of a second equivalent of fluoride, due to the formation of HF2-. This reaction sequence showcases the nature of urea-fluoride interactions, highlighting potential applications in sensing and anion recognition technologies (Boiocchi et al., 2004).
Hydrogen Bonding and Complexation
The study of N-(pyridin-2-yl),N'-substituted ureas with benzoates and 2-amino-1,8-naphthyridines via NMR spectroscopic titrations and quantum chemical calculations explores the classic substituent effect on association. This work underlines the crucial role of breaking intramolecular hydrogen bonds for complex formation, offering insights into designing more efficient molecular recognition systems (Ośmiałowski et al., 2013).
Unfolding and Self-Assembly of Ureas
Heterocyclic ureas exhibit concentration-dependent unfolding to form multiply hydrogen-bonded complexes. This behavior, coupled with the ability to form folded and unfolded structures, is of great interest for developing self-assembling materials and mimicking biological processes (Corbin et al., 2001).
Rheology and Gelation Tuning
1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels with varied rheology and morphology, influenced by the identity of the anion. This finding opens pathways for the development of tunable gel-based materials for diverse applications, from drug delivery systems to soft robotics (Lloyd & Steed, 2011).
Synthesis and Application of Derivatives
Research on the synthesis and properties of urea derivatives such as 1,1,1-trinitroprop-2-yl urea demonstrates the potential for creating high-energy materials. This work not only contributes to the field of energetic materials but also helps understand the structural factors influencing the stability and performance of these compounds (Axthammer et al., 2016).
Propriétés
IUPAC Name |
1-but-3-ynyl-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-2-3-11-15-14(17)16-12-7-10-13-8-5-4-6-9-13/h1,4-6,8-9H,3,7,10-12H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXCQHQVDJBHSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCNC(=O)NCCCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
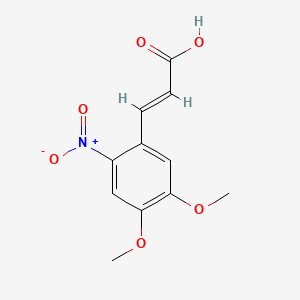
![2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2699800.png)
![2-[1-(Benzenesulfonyl)piperidin-4-yl]oxy-5-chloropyrimidine](/img/structure/B2699802.png)
![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]cyclopropanecarboxamide](/img/structure/B2699803.png)
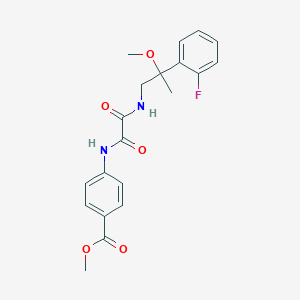
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2699807.png)
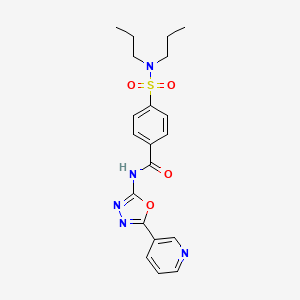
![3-[(4-Butylphenyl)sulfamoyl]benzoic acid](/img/structure/B2699812.png)
![tert-Butyl (3aR,6aR)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B2699813.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-methylbenzamide](/img/structure/B2699815.png)
![1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one](/img/structure/B2699817.png)
